ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.14126175 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, as well as its structure-activity relationships (SAR).
Chemical Structure
The compound's molecular formula is C22H24N4O2S, with a molecular weight of approximately 404.5 g/mol. The structural components include:
- Ethyl group : Contributes to the lipophilicity of the compound.
- Pyrazolo[1,5-a]pyrazine core : Known for its biological activity.
- Sulfanyl group : May enhance the interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor activity due to their ability to inhibit key oncogenic pathways. Specifically:
- Inhibition of Kinases : Pyrazolo derivatives have shown inhibitory effects against BRAF(V600E) and EGFR kinases, which are pivotal in cancer cell proliferation and survival .
- Cell Proliferation Studies : In vitro assays have demonstrated that compounds similar to this compound effectively reduce the viability of various cancer cell lines.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Cytokine Inhibition : Pyrazole derivatives have been reported to decrease pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
- Mechanistic Insights : The inhibition of NF-kB signaling pathways has been implicated in the anti-inflammatory action of similar compounds.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazolo derivatives:
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
- Mechanism of Action : The antimicrobial activity may be attributed to disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Antitumor Efficacy in Cell Lines : A study involving a series of pyrazolo derivatives showed that certain compounds led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Anti-inflammatory Response in Animal Models : In vivo studies using murine models indicated that administration of pyrazole derivatives reduced paw edema significantly compared to controls, suggesting potent anti-inflammatory effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-donating groups (like methyl groups on phenyl rings) has been associated with enhanced biological activity.
- Core Modifications : Alterations in the pyrazolo core can lead to variations in potency against specific biological targets.
Properties
IUPAC Name |
ethyl 3-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-3-31-24(30)18-5-4-6-19(13-18)26-22(29)15-32-23-21-14-20(27-28(21)12-11-25-23)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDNLGCBWRPOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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